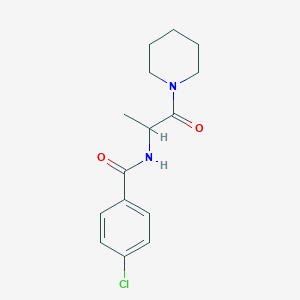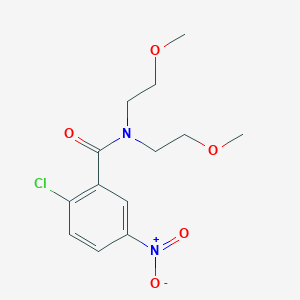![molecular formula C23H23NO5S B4299841 ethyl N-{[1-(butylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate](/img/structure/B4299841.png)
ethyl N-{[1-(butylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate
Descripción general
Descripción
Ethyl N-{[1-(butylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate, also known as EGBG, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. EGBG is a derivative of anthracene, a polycyclic aromatic hydrocarbon that is widely used in the production of dyes, pigments, and other industrial chemicals. In
Aplicaciones Científicas De Investigación
Ethyl N-{[1-(butylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate has been studied for its potential applications in various fields of research, including cancer treatment, neuroprotection, and antioxidant therapy. In cancer research, ethyl N-{[1-(butylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection research, ethyl N-{[1-(butylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate has been shown to protect against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's. In antioxidant therapy research, ethyl N-{[1-(butylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate has been shown to scavenge free radicals and protect against oxidative damage in cells and tissues.
Mecanismo De Acción
The mechanism of action of ethyl N-{[1-(butylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In cancer cells, ethyl N-{[1-(butylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis. In neuroprotection research, ethyl N-{[1-(butylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. In antioxidant therapy research, ethyl N-{[1-(butylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate has been shown to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
ethyl N-{[1-(butylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, ethyl N-{[1-(butylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neuroprotection research, ethyl N-{[1-(butylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate has been shown to protect against oxidative stress and inflammation, improve cognitive function, and promote neuronal survival. In antioxidant therapy research, ethyl N-{[1-(butylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate has been shown to scavenge free radicals, inhibit lipid peroxidation, and protect against oxidative damage in cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl N-{[1-(butylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be easily synthesized and purified. Another advantage is that it has been shown to have low toxicity in vitro and in vivo. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that it may have different effects in different cell types and under different experimental conditions.
Direcciones Futuras
There are several future directions for research on ethyl N-{[1-(butylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its effects in animal models of cancer, neurodegenerative diseases, and oxidative stress. Additionally, further research is needed to determine the optimal dosage and administration route for ethyl N-{[1-(butylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate, as well as its potential interactions with other drugs and compounds. Finally, there is a need for clinical trials to determine the safety and efficacy of ethyl N-{[1-(butylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate in humans.
Propiedades
IUPAC Name |
ethyl 2-[(1-butylsulfanyl-9,10-dioxoanthracene-2-carbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5S/c1-3-5-12-30-22-17(23(28)24-13-18(25)29-4-2)11-10-16-19(22)21(27)15-9-7-6-8-14(15)20(16)26/h6-11H,3-5,12-13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPDGGKOGQSJOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[1-(butylsulfanyl)-9,10-dioxo-9,10-dihydroanthracen-2-YL]formamido}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(benzoylamino)-2-oxopyrimidin-1(2H)-yl]-2-(hydroxymethyl)tetrahydrofuran-3-yl 2-methylpropanoate](/img/structure/B4299767.png)
![5,5'-[ethane-1,2-diylbis(thio)]bis[1-(2-methoxyphenyl)-1H-tetrazole]](/img/structure/B4299775.png)
![6-butyl 8-ethyl 5-amino-7-(3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4299777.png)
![2,2,2-trifluoroethyl 2-{[(2-phenylethyl)amino]carbonyl}cyclohexanecarboxylate](/img/structure/B4299791.png)
![4-(2-thienyl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4299802.png)
![ethyl (5-{[2-(1,3-benzothiazol-2-ylthio)butanoyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B4299806.png)
![ethyl [5-({2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B4299814.png)




![11-ethyl-5,11,11a-trimethyl-6,7,11,11a-tetrahydro-4H-[1,3]oxazolo[3',4':1,2]azepino[5,4,3-cd]indol-9-one](/img/structure/B4299846.png)
![3-chlorophenyl ({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)sulfamate](/img/structure/B4299854.png)
![2,5-dichlorophenyl ({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)sulfamate](/img/structure/B4299860.png)